1-Acetyl-6-amino-3,3-dimethylindoline

Process Chemistry Indoline Synthesis Catalytic Hydrogenation

This N-acetyl-protected 6-amino-3,3-dimethylindoline is the critical intermediate for motesanib (AMG-706) synthesis. The orthogonal N1-acetyl group enables chemo-selective nicotinamide coupling, while the free C6 amine supports amide/sulfonamide diversification. Procure patent-grade material manufactured via the MSA/heptane Fischer indole protocol to achieve >99.9% purity and 94% isolated yield, directly reducing CoG in multi-kg campaigns. Ideal for ANDA development, SAR library expansion, and HPLC reference standard use.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 453562-71-5
Cat. No. B1288890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-6-amino-3,3-dimethylindoline
CAS453562-71-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C
InChIInChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3
InChIKeyFDFKETITWKJRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-6-amino-3,3-dimethylindoline (CAS 453562-71-5): Core Intermediate Profile for Procurement Decisions


1-Acetyl-6-amino-3,3-dimethylindoline (CAS 453562-71-5), systematically named 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone, is a protected 6-amino-3,3-dimethylindoline derivative belonging to the class of N-acetyl-2,3-dihydroindoles [1]. Its molecular formula is C₁₂H₁₆N₂O with a molecular weight of 204.27 g/mol . The compound is primarily recognized as a key drug intermediate in the synthesis of the clinical-stage angiokinase inhibitor motesanib (AMG-706) and related VEGFR-targeted agents [2].

Why 1-Acetyl-6-amino-3,3-dimethylindoline Cannot Be Replaced by Generic Indoline Analogs


The compound's value derives from the simultaneous presence of three functional features—the N1-acetyl protecting group, the C6 primary amine coupling handle, and the C3 gem-dimethyl substitution—each essential to the motesanib synthetic sequence [1]. The N-acetyl group protects the indoline nitrogen during the nicotinamide coupling step and is subsequently removed by acidic hydrolysis to liberate the final pharmacophore [2]. Replacing this compound with a non-acetylated analog (e.g., 6-amino-3,3-dimethylindoline, CAS 179898-73-8) would compromise the chemo-selectivity of the acylation step; conversely, the 1-acetyl-3,3-dimethylindoline analog (CAS 16078-32-3) lacks the C6 amino group required for amide bond formation with the nicotinic acid fragment [1]. The quantitative evidence below demonstrates that the specific substitution pattern of 1-acetyl-6-amino-3,3-dimethylindoline directly enables high-yielding, high-purity downstream transformations that are not achievable with closely related indoline derivatives.

Quantitative Differentiation Evidence for 1-Acetyl-6-amino-3,3-dimethylindoline (CAS 453562-71-5)


Isolated Yield and Chromatographic Purity of the Target Compound via the Amgen Optimized Process

In the optimized Amgen patent process (Example 6), catalytic hydrogenation of 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone over 5% Pd/C in THF at 60 °C and 30 PSI H₂ afforded 1-acetyl-6-amino-3,3-dimethylindoline in 94% isolated yield with >99.9 A% (HPLC area percent) and 100 wt% (dry basis) [1]. This compares with the earlier reductive-Heck-based route (U.S. Pat. No. 6,878,714), which the patent characterizes as requiring palladium catalysis under more demanding conditions for the same indoline scaffold, though specific comparative yields for the final compound from that route are not disclosed [1]. The 94% yield benchmark substantially exceeds typical reported yields for analogous N-acetyl-indoline reductions performed under non-optimized conditions (class-level inference: literature reports for Pd/C hydrogenation of nitro-indolines commonly range from 70–85%) [2].

Process Chemistry Indoline Synthesis Catalytic Hydrogenation

Fischer Indole Cyclization Optimization: MSA/Heptane vs. Traditional Acid Conditions

The patent systematically evaluated 19 distinct acid/solvent/temperature combinations for the key Fischer indole cyclization to 3,3-dimethyl-3H-indole. Under the optimized conditions (MSA in heptane at 20 °C, Example 1K), the desired product was obtained in 92 A% (HPLC) after 2 days, while traditional AcOH at 60 °C (Example 1D) afforded only 57 A%, and TFA-based conditions frequently gave ≤5 A% (Example 1A: TFA/DCM/35 °C, 5 A%; Example 1O: TFA/DCM/25 °C, <1 A%) [1]. This 35–91 percentage-point improvement in reaction selectivity translates directly to higher throughput and reduced purification burden in multi-kilogram campaigns [1].

Fischer Indole Synthesis Reaction Optimization Process Robustness

Direct Incorporation into Motesanib (AMG-706) via Consecutive High-Yield Steps

1-Acetyl-6-amino-3,3-dimethylindoline is the direct precursor to motesanib (AMG-706). In the published route, the compound is coupled with 2-chloronicotinoyl chloride (III) in the presence of DIEA to give the nicotinamide (IV), which after further functionalization and final N-deacetylation furnishes motesanib [1]. The sequence Step A→Step B→Step C is explicitly documented, with the acetyl group serving as a transient protecting group that is cleanly removed in the final step [1]. By contrast, the des-acetyl analog 6-amino-3,3-dimethylindoline (CAS 179898-73-8) would require a separate protection step prior to nicotinamide coupling, adding synthetic operations and potentially reducing overall yield [2].

Medicinal Chemistry API Intermediate VEGFR Inhibitor

Commercial Purity Benchmarking: MedChemExpress HPLC Certification vs. Patent-Grade Material

Commercially, 1-acetyl-6-amino-3,3-dimethylindoline is available from MedChemExpress (Cat. No. HY-42662) with a certified purity of 98.18% . While this meets general research-grade requirements, the patent-described process delivers >99.9 A% purity at 100 wt% on dry basis [1]. This 1.72 percentage-point purity gap, though seemingly modest, represents a ~20-fold difference in total impurity burden (1.82% total impurities vs. <0.1%). For comparison, the analog 6-amino-3,3-dimethylindoline (CAS 179898-73-8) is typically offered at 97% purity by multiple vendors, and 1-acetyl-3,3-dimethylindoline (CAS 16078-32-3) is listed at 95%+ .

Quality Control Procurement Specification HPLC Purity

Optimal Procurement and Application Scenarios for 1-Acetyl-6-amino-3,3-dimethylindoline (CAS 453562-71-5)


Multi-Kilogram API Intermediate Manufacturing Campaigns for VEGFR Kinase Inhibitors

When scaling the motesanib (AMG-706) synthetic route to pilot-plant or commercial scale, procurement of 1-acetyl-6-amino-3,3-dimethylindoline manufactured via the MSA/heptane Fischer indole protocol (patent WO 2010/071828 A2) is strongly advised. The 92 A% selectivity in the cyclization step and 94% isolated yield with >99.9% purity at the final reduction step minimize waste streams and rework, directly reducing Cost of Goods (CoG) in multi-kilogram campaigns [1].

Medicinal Chemistry SAR Exploration Around the Motesanib Chemotype

For structure–activity relationship (SAR) programs aiming to modify the C6-side chain of the indoline core while retaining the N-acetyl protecting group, 1-acetyl-6-amino-3,3-dimethylindoline provides a single, directly usable building block. The free C6 amine permits diversification via amide coupling, sulfonamide formation, or reductive amination without the need for an upfront protection step, accelerating library synthesis compared to starting from the unprotected 6-aminoindoline [2].

High-Purity Reference Standard Preparation for Impurity Profiling

Given the documented ability to achieve >99.9 A% purity and 100 wt% on dry basis through the optimized catalytic hydrogenation work-up [1], this compound, when procured at patent-grade specifications, is suitable for use as an analytical reference standard in HPLC impurity profiling of motesanib drug substance batches. The exceptionally low impurity burden (<0.1% total) ensures that co-eluting peaks from the intermediate do not confound identification of process-related impurities.

Process Development and Route Scouting for Generic Motesanib

Organizations pursuing an ANDA or generic version of motesanib should prioritize sourcing 1-acetyl-6-amino-3,3-dimethylindoline from suppliers who can demonstrate process capability matching the Amgen patent benchmarks (≥90% cyclization selectivity, ≥94% reduction yield, ≥99.5% final purity). This ensures the synthetic route remains competitive against the originator's cost structure and avoids delays from re-optimization of sub-standard intermediate quality [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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